2-(Cyclopropylmethoxy)-3-isopropoxyphenol
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Overview
Description
2-(Cyclopropylmethoxy)-3-isopropoxyphenol is an organic compound with a unique structure that includes both cyclopropyl and isopropoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-3-isopropoxyphenol can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation. This method typically employs boronic acids or esters as reagents, along with palladium catalysts under mild conditions . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-3-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(Cyclopropylmethoxy)-3-isopropoxyphenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-3-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Cyclopropylmethoxy)-3-isopropoxyphenol include:
2-(Cyclopropylmethoxy)phenylboronic acid: Shares the cyclopropylmethoxy group and has similar reactivity in coupling reactions.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Contains a cyclopropylmethoxy group and is used in studies related to pulmonary fibrosis.
Uniqueness
This compound is unique due to the presence of both cyclopropyl and isopropoxy groups on the phenol ring, which may confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18O3 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O3/c1-9(2)16-12-5-3-4-11(14)13(12)15-8-10-6-7-10/h3-5,9-10,14H,6-8H2,1-2H3 |
InChI Key |
CUPWIHXEWSLGIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1OCC2CC2)O |
Origin of Product |
United States |
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